molecular formula C14H20ClNO B4878431 1-[4-(2-chlorophenoxy)butyl]pyrrolidine

1-[4-(2-chlorophenoxy)butyl]pyrrolidine

Cat. No.: B4878431
M. Wt: 253.77 g/mol
InChI Key: KFAYLGCSTUTEDG-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)butyl]pyrrolidine is a pyrrolidine derivative characterized by a 2-chlorophenoxy group attached via a butyl chain to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are frequently studied for their bioactivity, including enzyme inhibition, receptor modulation, and CNS effects, depending on substituent groups .

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c15-13-7-1-2-8-14(13)17-12-6-5-11-16-9-3-4-10-16/h1-2,7-8H,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAYLGCSTUTEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[4-(2-chlorophenoxy)butyl]pyrrolidine with structurally or functionally related pyrrolidine derivatives, emphasizing substituent variations, biological activities, and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity Aqueous Solubility References
This compound (Target) Not reported C₁₄H₁₉ClNO 255.76 g/mol 2-Chlorophenoxy-butyl chain Hypothesized CNS activity (based on structural analogs) Not reported
1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine Not reported C₂₀H₂₁NO₄ 339.39 g/mol Conjugated triene, methylenedioxyphenyl Monoamine oxidase A (MAO-A) inhibition (IC₅₀ ~ 5 µM) Not reported
Prolintane (1-[1-(Phenylmethyl)butyl]-pyrrolidine, hydrochloride) 1211-28-5 C₁₅H₂₂N·HCl 257.80 g/mol Benzyl-butyl chain CNS stimulant; used for narcolepsy and fatigue Soluble in water
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]-pyrrolidine Not reported C₂₀H₂₂ClN 311.85 g/mol 4-Chlorophenyl, phenyl-butene chain No direct activity reported; solubility data available ~0.1 mg/mL (estimated)
1-[2-[4-(4-Chlorophenoxy)phenoxy]ethyl]pyrrolidine 1256264-20-6 C₁₈H₂₀ClNO₂ 317.81 g/mol 4-Chlorophenoxy-phenoxy-ethyl chain Not reported; used in biomedical research Not reported

Key Observations:

Structural Variations and Bioactivity: The 2-chlorophenoxy group in the target compound may confer distinct electronic and steric effects compared to analogs with 4-chlorophenyl (e.g., 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]-pyrrolidine) . Prolintane demonstrates that alkyl-aromatic substituents (e.g., benzyl-butyl) enhance CNS penetration, suggesting the target compound’s butyl chain could similarly influence pharmacokinetics . The methylenedioxyphenyl group in 1-[1-Oxo-9...]pyrrolidine enhances MAO-A binding, implying that electron-rich substituents improve enzyme inhibition .

Solubility Trends: Prolintane’s hydrochloride salt exhibits high water solubility due to ionic character, whereas non-ionic analogs like 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]-pyrrolidine have lower solubility (~0.1 mg/mL) . The target compound’s solubility likely depends on its neutral pyrrolidine structure and hydrophobic chlorophenoxy group.

Therapeutic Potential: MAO-A inhibitors (e.g., 1-[1-Oxo-9...]pyrrolidine) are relevant for depression treatment, while Prolintane’s stimulant effects highlight the diversity of pyrrolidine applications . The target compound’s activity may lie between these extremes, warranting further study.

Research Implications and Gaps

  • Synthetic Routes : discusses advanced synthesis methods for chlorophenyl-pyridine derivatives, which could guide the optimization of the target compound’s synthesis .
  • Molecular Docking : The MAO-A binding observed in suggests computational modeling could predict the target compound’s enzyme interaction .

Q & A

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Protocol : Incubate samples in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. Stability thresholds (e.g., <5% degradation) inform storage guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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